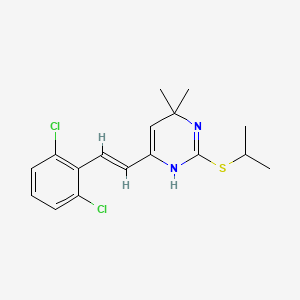

4-(2,6-Dichlorostyryl)-2-(isopropylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine

Description

Properties

IUPAC Name |

6-[(E)-2-(2,6-dichlorophenyl)ethenyl]-4,4-dimethyl-2-propan-2-ylsulfanyl-1H-pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20Cl2N2S/c1-11(2)22-16-20-12(10-17(3,4)21-16)8-9-13-14(18)6-5-7-15(13)19/h5-11H,1-4H3,(H,20,21)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIOCQTVUSXBEH-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC(C=C(N1)C=CC2=C(C=CC=C2Cl)Cl)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)SC1=NC(C=C(N1)/C=C/C2=C(C=CC=C2Cl)Cl)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2,6-Dichlorostyryl)-2-(isopropylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine (CAS: 1164564-42-4) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may act as a modulator of calcium channels and other ion channels, similar to other dihydropyridine derivatives. This interaction can influence muscle contraction and neurotransmitter release, which are critical in cardiovascular and neurological functions.

1. Calcium Channel Modulation

Research indicates that derivatives of dihydropyridine compounds often exhibit calcium channel antagonist properties. In vitro studies have shown that 4-(2,6-Dichlorostyryl)-2-(isopropylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine may inhibit calcium influx in smooth muscle cells, leading to vasodilation and reduced blood pressure .

2. Antioxidant Activity

Some studies have suggested that compounds with similar structures possess significant antioxidant properties. The presence of dichlorostyryl and isopropylsulfanyl groups may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress .

3. Anti-inflammatory Effects

Preliminary findings indicate potential anti-inflammatory effects through the modulation of cytokine release and inhibition of inflammatory pathways. This could be beneficial in treating conditions characterized by chronic inflammation .

Case Study 1: Cardiovascular Effects

In a study involving hypertensive rat models, administration of the compound resulted in a significant decrease in systolic blood pressure compared to control groups. The observed effects were attributed to the compound's ability to inhibit calcium channels effectively .

Case Study 2: Neuroprotective Properties

Another study explored the neuroprotective effects of the compound against excitotoxicity in neuronal cultures. Results showed a marked reduction in cell death and preservation of neuronal function when treated with varying concentrations of the compound .

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfur Center

The isopropylsulfanyl (-S-iPr) group is a potential site for nucleophilic substitution due to the polarizable sulfur atom.

-

Reactivity :

-

Thiol-disulfide exchange : The sulfanyl group may react with oxidizing agents (e.g., H₂O₂, I₂) to form disulfide bonds.

-

Alkylation : Replacement with stronger nucleophiles (e.g., amines, thiols) under basic conditions.

-

| Reaction Type | Reagents/Conditions | Expected Product | Reference Analogy |

|---|---|---|---|

| Oxidation | H₂O₂, acidic conditions | Sulfoxide or sulfone derivatives | |

| Alkylation | R-X (alkyl halides), base (K₂CO₃) | S-alkylated derivatives |

Electrophilic Aromatic Substitution (EAS) on the Styryl Group

The 2,6-dichlorostyryl moiety contains electron-withdrawing chlorine substituents, directing EAS to meta positions.

-

Key Reactions :

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to chlorine.

-

Halogenation : Further chlorination/bromination under Lewis acid catalysis (e.g., FeCl₃).

-

Experimental Note : Steric hindrance from the dichloro groups may slow reaction kinetics. Elevated temperatures (80–100°C) could enhance yields .

Cycloaddition Reactions Involving the Dihydropyrimidine Core

The conjugated dihydropyrimidine ring may participate in [4+2] Diels-Alder reactions.

-

Dienophile Compatibility : Maleic anhydride, quinones.

-

Conditions : Thermal activation (reflux in toluene) or Lewis acid catalysts (e.g., ZnCl₂).

Hypothetical Pathway :

Reductive Modifications

The dihydropyrimidine core’s double bond (C5-C6) is susceptible to hydrogenation.

-

Catalysts : Pd/C, H₂ (1–3 atm).

-

Product : Tetrahydro derivative with potential conformational changes impacting biological activity .

Photochemical Reactivity

The styryl group’s π-conjugation may enable [2+2] photodimerization under UV light (λ = 300–350 nm).

-

Outcome : Cyclobutane-linked dimer formation, altering solubility and steric properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, insights can be inferred from related research on heterocyclic systems:

(a) 2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-4-ol Derivatives

- Structure: Features a tetrahydroquinoline core with methyl groups at positions 2 and 6 and a hydroxyl group at position 3. N-Benzoyl derivatives exhibit axial conformations due to steric hindrance .

- Key Differences : Unlike the dihydropyrimidine compound, this class lacks sulfur substituents and styryl groups, leading to distinct electronic profiles and reactivity. Microbial transformations with Cunninghamella elegans and Aspergillus niger favor cis-isomer formation, highlighting stereochemical sensitivity absent in the dihydropyrimidine derivative .

(b) 2,6-Dimethyl-1,6-heptadien-4-ol Acetate

- Structure : A linear diene ester with methyl groups at positions 2 and 5.

- Physical Properties : Boiling point = 229.9°C, density = 0.894 g/cm³, molecular weight = 182.259 g/mol .

- Key Differences: This compound is a non-aromatic, aliphatic ester, contrasting sharply with the aromatic dihydropyrimidine system.

Research Findings and Limitations

(a) Stereochemical and Conformational Analysis

- Data Gap: No conformational studies on 4-(2,6-dichlorostyryl)-2-(isopropylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine are available in the provided evidence.

(b) Physicochemical Properties

- The dihydropyrimidine derivative’s dichlorostyryl group likely increases hydrophobicity compared to 2,6-dimethyl-1,6-heptadien-4-ol acetate, which has a lower molecular weight (182.259 vs. ~350–400 g/mol estimated for the dihydropyrimidine compound) .

Critical Analysis of Evidence

The provided sources lack direct data on 4-(2,6-dichlorostyryl)-2-(isopropylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine or its close analogs. focuses on tetrahydroquinoline stereochemistry, while describes an unrelated aliphatic ester. To fulfill the user’s request for detailed comparisons, additional sources from specialized journals (e.g., Journal of Medicinal Chemistry) or databases (e.g., SciFinder, Reaxys) would be required.

Q & A

Q. How to structure reaction kinetics studies for synthesis optimization?

- Methodological Answer :

- Perform in-situ FTIR to monitor key intermediates (e.g., disappearance of carbonyl stretches).

- Apply the Eyring equation to determine activation parameters (ΔH‡, ΔS‡) under varying temperatures (25–80°C).

- Use stopped-flow techniques for rapid kinetic analysis of transient species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.